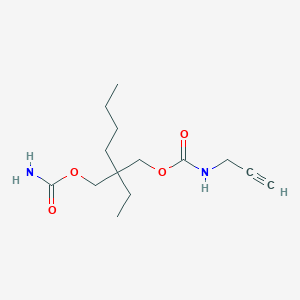
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one is an organic compound with a unique structure that combines a cyclohexyl group with a pyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl ethyl chloride reacts with the pyridinone core in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclohexylethyl group can interact with hydrophobic regions of proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-3(1H)-one: Similar structure but with the hydroxyl group at a different position.
6-(2-Cyclohexylethyl)-1-hydroxy-4-ethylpyridin-2(1H)-one: Similar structure but with an ethyl group instead of a methyl group.
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-thione: Similar structure but with a thione group instead of a hydroxyl group.
Uniqueness
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
29342-11-8 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
6-(2-cyclohexylethyl)-1-hydroxy-4-methylpyridin-2-one |
InChI |
InChI=1S/C14H21NO2/c1-11-9-13(15(17)14(16)10-11)8-7-12-5-3-2-4-6-12/h9-10,12,17H,2-8H2,1H3 |
Clé InChI |
IRLOXNZCACBROX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=C1)CCC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


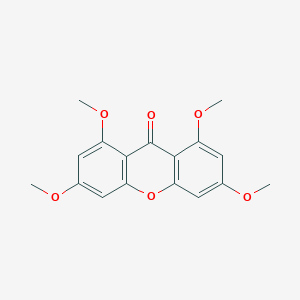
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
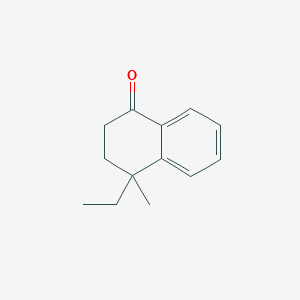

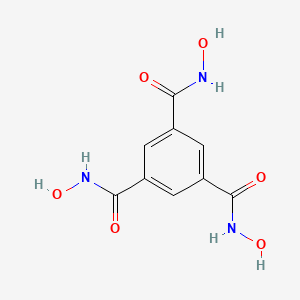
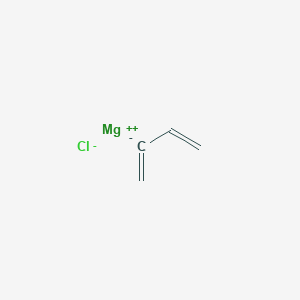
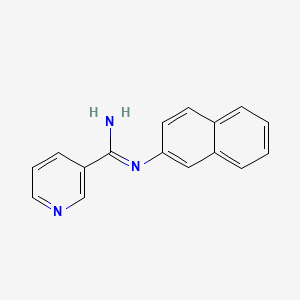
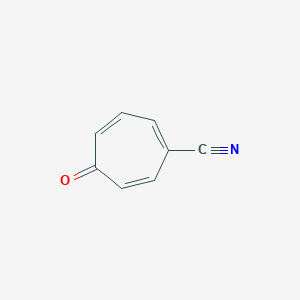


![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)

